1-(3-chlorophenyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea
Description
This urea derivative (hereafter referred to as the "target compound") features a 3-chlorophenyl group linked via a urea bridge to an ethyl chain terminating in a pyridin-4-yl-substituted pyrazole. Its design integrates pharmacophores known for targeting kinase pathways, particularly vascular endothelial growth factor receptor-2 (VEGFR-2). Evidence highlights its antiangiogenic properties, demonstrating VEGFR-2 kinase inhibition and down-regulation comparable to the clinically approved drug sorafenib . The pyridine and pyrazole moieties likely enhance binding affinity through π-π stacking and hydrogen bonding, while the 3-chlorophenyl group may improve metabolic stability.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-2-1-3-15(12-14)21-17(24)20-9-11-23-10-6-16(22-23)13-4-7-19-8-5-13/h1-8,10,12H,9,11H2,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKCBQBNGRHUFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles recent findings related to its biological activity, including synthesis methods, pharmacological effects, and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler pyrazole derivatives. The presence of the pyridine and pyrazole rings contributes to its biological activity by interacting with various biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Chlorophenyl Group | Enhances lipophilicity and biological activity |
| Pyridine Ring | Involved in receptor binding |
| Pyrazole Moiety | Contributes to anti-inflammatory properties |
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties. For instance, related pyrazole derivatives have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammation.
Case Study: COX Inhibition
In a study evaluating various pyrazole derivatives, compounds demonstrated IC50 values ranging from 0.034 to 0.052 μM against COX-2, indicating strong anti-inflammatory potential. The selectivity index for some compounds was notably high, suggesting reduced side effects compared to traditional NSAIDs like celecoxib .
Anticancer Activity
The anticancer potential of This compound has been explored through various assays. Related compounds have shown significant cytotoxicity against several cancer cell lines.
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A (similar structure) | MCF-7 | 0.01 |
| Compound B (related pyrazole) | NCI-H460 | 0.03 |
| Compound C (novel derivative) | A549 | 0.75 |
The mechanism by which this compound exerts its effects may involve the inhibition of key enzymes involved in cell proliferation and inflammation pathways. For instance, some studies suggest that pyrazole derivatives can inhibit Aurora-A kinase, a target implicated in cancer progression.
Case Study: Aurora-A Kinase Inhibition
In a notable study, a derivative with a similar structure was shown to inhibit Aurora-A kinase with an IC50 value of , indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Urea Derivatives with Azetidinone and Phenothiazine Moieties
Compounds 4g, 4h, and 4j () share the urea backbone but incorporate azetidinone and phenothiazine groups. These modifications confer potent antifungal activity against Candida albicans, Mucor purpureus, and Aspergillus niger (MIC = 62.5 µg/ml). Key structural differences include:
- Substituent Position : Chloro groups on the phenyl ring (ortho, meta, para) influence activity. The meta-chloro substitution in the target compound may optimize steric compatibility for kinase binding, whereas para/ortho positions in 4g–4j enhance antifungal effects .
- Core Modifications: Replacement of pyridinyl-pyrazole with azetidinone-phenothiazine shifts the biological target from angiogenesis to fungal cell membranes or enzymes.
Pyrazole-Containing Urea Analogues
- MK13 (): Features a 3,5-dimethoxyphenyl group and a methyl-pyrazole.
- Compound T.2 (): Shares the pyrazole-ethyl-urea scaffold but includes a 4-methoxybenzyl-triazole group. It exhibits VEGFR-2 inhibition similar to the target compound, suggesting the pyrazole-urea core is critical for antiangiogenic activity .
Fluorophenyl and Pyrrolidinyl Derivatives
The compound in incorporates a 3-fluorophenyl group and a pyrrolidinyl moiety. Fluorine’s electronegativity may enhance binding to hydrophobic kinase pockets, but the absence of a pyridine ring could reduce π-π interactions compared to the target compound .
Trifluoromethyl-Substituted Ureas
describes a urea derivative with a trifluoromethyl-pyrazole. The CF₃ group likely improves metabolic stability and membrane permeability, though its larger size may alter binding kinetics relative to the target compound’s chlorophenyl group .
Antiangiogenic Activity
The target compound and T.2 both inhibit VEGFR-2 kinase, underscoring the importance of the urea-pyrazole scaffold. However, T.2’s triazole-methoxybenzyl group may confer additional hydrogen-bonding interactions absent in the target compound .
Antifungal vs. Antiangiogenic Profiles
- Chloro Substitution : Meta-chloro in the target compound supports kinase inhibition, while para/ortho positions in 4g–4j optimize antifungal activity.
- Scaffold Flexibility: Azetidinone-phenothiazine in 4g–4j vs. pyridinyl-pyrazole in the target compound demonstrates how core modifications redirect biological targeting.
Solubility and Pharmacokinetics
- Trifluoromethyl Groups : In , CF₃ may increase lipophilicity, favoring blood-brain barrier penetration but risking off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
